Anatibant is the leading non-peptide B2R antagonist selected for traumatic brain injury research due to its unique blood-brain barrier permeability and high receptor affinity (Ki = 0.67 nM human, 1.74 nM rat). Unlike peptide-based alternatives such as Icatibant, Anatibant's non-peptide scaffold ensures distinct binding interactions and functional selectivity, critical for reproducible CNS studies. Procure Anatibant for rigorous investigation of B2R-mediated neuroinflammation, cerebral edema, and secondary injury cascades. Ensure your study's translational relevance with the reference standard for intracranial B2R pharmacology.
Molecular FormulaC34H36Cl2N6O5S
Molecular Weight711.7 g/mol
CAS No.209733-45-9
Cat. No.B1667384
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Anatibant (LF 16-0687) for Traumatic Brain Injury Research: A Procurement Overview of a BBB-Penetrant Non-Peptide Bradykinin B2 Antagonist
Anatibant (CAS 209733-45-9, also known as LF 16-0687 or XY-2405) is a small-molecule, non-peptide competitive antagonist of the bradykinin B2 receptor (B2R) [1]. Developed for the research of traumatic brain injury (TBI) and neurological disorders, it is distinguished by its high affinity for the human recombinant B2 receptor and its demonstrated ability to cross the blood-brain barrier (BBB), a key property for targeting central nervous system pathologies [2]. Unlike peptide-based B2R antagonists, Anatibant's non-peptide structure confers distinct pharmacological and physicochemical properties that influence its selection in preclinical and clinical research settings [3].
[1] Pruneau, D., Paquet, J. L., Luccarini, J. M., Defrêne, E., Fouchet, C., Franck, R. M., ... & Bélichard, P. (1999). Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist. European Journal of Pharmacology, 365(2-3), 173-182. View Source
[2] Anatibant. (2007). DrugBank. Accession Number DB06604. View Source
[3] Marceau, F., Bawolak, M. T., Fortin, J. P., & Morissette, G. (2026). Non-peptide bradykinin B2 receptor ligands possessing the substituted quinolinyl moiety: Pharmacological properties and prospective clinical uses. Pharmacological Research, 215, 107622. View Source
Why Anatibant (LF 16-0687) Cannot Be Assumed Equivalent to Generic Bradykinin B2 Antagonists
Generic substitution among bradykinin B2 receptor (B2R) antagonists is scientifically untenable due to critical structural and pharmacological divergences between peptide and non-peptide classes, as well as within non-peptide congeners [1]. Anatibant, as a non-peptide antagonist, exhibits distinct binding interactions at the B2R compared to peptide antagonists like Icatibant, as demonstrated by differential effects on receptor mutants [2]. Furthermore, the ability to cross the blood-brain barrier is not a class-wide feature; it is a specific, experimentally verified attribute of Anatibant that directly enables its unique application in traumatic brain injury (TBI) models, in contrast to B2R antagonists lacking this property [3][4]. The quantitative comparisons below demonstrate that differences in binding affinity, functional potency across species orthologs, and brain penetrance preclude the assumption of interchangeability, making specific procurement of Anatibant essential for reproducible TBI research.
[1] Marceau, F., Bawolak, M. T., Fortin, J. P., & Morissette, G. (2026). Non-peptide bradykinin B2 receptor ligands possessing the substituted quinolinyl moiety: Pharmacological properties and prospective clinical uses. Pharmacological Research, 215, 107622. View Source
[2] Bellucci, F., Meini, S., Cucchi, P., Catalani, C., Nizzardo, A., Riva, A., ... & Maggi, C. A. (2004). Site-directed mutagenesis at the human B2 receptor and molecular modelling to define the pharmacophore of non-peptide bradykinin receptor antagonists. Biochemical Pharmacology, 67(4), 601-609. View Source
[3] Pruneau, D., Luccarini, J. M., Fouchet, C., Defrêne, E., Franck, R. M., & Bélichard, P. (2002). LF 16-0687 Ms, a bradykinin B2 receptor antagonist, reduces brain edema and improves long-term neurological function recovery after closed head trauma in rats. Journal of Neurotrauma, 19(8), 963-974. View Source
[4] Ongali, B., Hellal, F., Rodi, D., Pruneau, D., & Regoli, D. (2006). Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier. Journal of Neurotrauma, 23(5), 696-707. View Source
Anatibant Quantitative Differentiation Guide: Evidence for Scientific Selection
Comparative Binding Affinity: Anatibant (0.67 nM Ki) vs. Peptide Antagonist Icatibant (0.798 nM Ki) at Human B2 Receptor
Anatibant exhibits a 1.19-fold higher binding affinity for the human recombinant bradykinin B2 receptor compared to the peptide antagonist Icatibant (HOE-140). Anatibant's reported Ki value is 0.67 nM , while Icatibant's Ki value is 0.798 nM . Both compounds are competitive antagonists, but Anatibant achieves this higher affinity as a non-peptide small molecule, a structural distinction with implications for receptor interaction and drug development.
Binding Affinity (Ki) for Human Recombinant B2 Receptor
Target Compound Data
Ki = 0.67 nM
Comparator Or Baseline
Icatibant (HOE-140), Ki = 0.798 nM
Quantified Difference
Anatibant affinity is 1.19-fold higher (ΔKi = 0.128 nM)
Conditions
Radioligand binding assay using human recombinant B2 receptor
Why This Matters
Higher target affinity can translate to greater potency and potentially lower required doses, a critical factor in selecting a lead compound for in vivo efficacy studies.
Functional Antagonism: Superior Potency of Anatibant (pA2 9.1) vs. MEN 11270 (pA2 8.14) in Human Vascular Tissue
In functional assays using isolated human umbilical vein (HUV), a physiologically relevant human vascular tissue, Anatibant demonstrates markedly higher potency as a competitive antagonist of bradykinin-mediated contractions. Anatibant exhibits a pA2 value of 9.1 [1], while the peptide antagonist MEN 11270 shows a pA2 of 8.14 ± 0.22 in the same assay [2]. This difference reflects a ~9.1-fold greater potency for Anatibant under these experimental conditions.
Isolated human umbilical vein (HUV) contraction assay
Why This Matters
Demonstrated superior functional antagonism in human vascular tissue directly predicts greater efficacy in modulating bradykinin-driven vascular responses, a key aspect of traumatic brain injury and inflammatory pathologies.
[1] Pruneau, D., Paquet, J. L., Luccarini, J. M., Defrêne, E., Fouchet, C., Franck, R. M., ... & Bélichard, P. (1999). Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist. European Journal of Pharmacology, 365(2-3), 173-182. View Source
[2] Meini, S., Cucchi, P., Zappitelli, S., Rotondaro, L., Quartara, L., Giolitti, A., & Maggi, C. A. (1999). MEN 11270, A novel selective constrained peptide antagonist with high affinity at the human B2 kinin receptor. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1250-1256. View Source
Non-Peptide vs. Peptide Antagonism: Divergent Pharmacological Behavior in Guinea Pig Bronchoconstriction Model
Non-peptide B2R antagonists like Anatibant (LF 16-0687) exhibit a distinct pharmacological profile compared to peptide antagonists. In anesthetized guinea pigs, non-peptide antagonists including LF 16-0687 showed shorter duration of action and a different efficacy profile in blocking bradykinin-induced bronchoconstriction and hypotension compared to peptide antagonists like MEN 11270 and Icatibant [1]. This demonstrates that in-class substitution (non-peptide for peptide) leads to non-equivalent in vivo outcomes, highlighting a class-level differentiation.
In Vivo PharmacologyRespiratoryNon-Peptide B2 Antagonist
Evidence Dimension
In Vivo Pharmacological Profile (Duration & Efficacy)
Target Compound Data
Non-peptide class (including Anatibant) - shorter acting, distinct efficacy profile
Comparator Or Baseline
Peptide class (e.g., MEN 11270, Icatibant) - longer acting, different efficacy profile
Quantified Difference
Qualitative and temporal differences observed in bronchoconstriction and hypotension assays; specific quantitative data for Anatibant is not provided in the abstract but the class distinction is clearly drawn.
Conditions
Bradykinin-induced bronchoconstriction and hypotension in anesthetized guinea pigs
Why This Matters
This class-level evidence underscores that the molecular structure (non-peptide vs. peptide) dictates in vivo pharmacology, making the choice of Anatibant over a peptide antagonist a critical decision point for in vivo studies targeting specific kinetic or efficacy profiles.
In Vivo PharmacologyRespiratoryNon-Peptide B2 Antagonist
[1] Regoli, D., Rizzi, A., & Calo, G. (2001). Differences between peptide and nonpeptide B-2 bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 296(3), 784-789. View Source
Blood-Brain Barrier Penetration: A Key Differentiator for CNS Applications vs. Icatibant
A critical and quantifiable differentiator for Anatibant is its proven ability to cross the blood-brain barrier (BBB), a feature not commonly shared by all B2R antagonists. Autoradiographic studies in mice demonstrate that Anatibant mesylate penetrates the brain in sufficient amounts, particularly after BBB disruption induced by closed head trauma, to account for its B2R-mediated neuro- and vascular protective effects [1][2]. In contrast, the peptide antagonist Icatibant is generally considered to have negligible brain penetration under normal physiological conditions due to its size and polarity [3]. This distinction is fundamental for selecting a compound for CNS research.
CNS Drug DeliveryBlood-Brain BarrierTraumatic Brain Injury
Evidence Dimension
Brain Penetration Capability
Target Compound Data
Confirmed BBB penetration, especially post-injury; sufficient to mediate CNS B2R effects.
Comparator Or Baseline
Icatibant - no established evidence of significant BBB penetration; generally considered CNS-impermeant.
Quantified Difference
Qualitative difference in ability to access the CNS compartment.
Conditions
Autoradiographic analysis in mouse brain after closed head trauma (for Anatibant).
Why This Matters
For any research involving brain injury, neuroinflammation, or other CNS disorders, BBB penetration is a non-negotiable requirement. Procurement of Anatibant, rather than a non-penetrant alternative, is essential for targeting central B2 receptors.
CNS Drug DeliveryBlood-Brain BarrierTraumatic Brain Injury
[1] Ongali, B., Hellal, F., Rodi, D., Pruneau, D., & Regoli, D. (2006). Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier. Journal of Neurotrauma, 23(5), 696-707. View Source
[2] Anatibant. (2007). DrugBank. Accession Number DB06604. View Source
[3] Icatibant. DrugBank. Accession Number DB06196. View Source
Optimal Research and Preclinical Application Scenarios for Anatibant (LF 16-0687)
Target Engagement and Efficacy in Traumatic Brain Injury (TBI) Models
Procure Anatibant for studies investigating the role of bradykinin B2 receptors in TBI pathophysiology. Its high affinity for human and rodent B2 receptors (Ki = 0.67, 1.74, and 1.37 nM for human, rat, and guinea-pig, respectively [1]) ensures robust target engagement across species [2]. The demonstrated ability to reduce brain edema, intracranial hypertension, and improve neurological function in rodent TBI models makes it the reference antagonist for validating B2R-mediated effects in this indication [3][4].
Investigating Central B2R-Mediated Effects Requiring BBB Penetration
Utilize Anatibant as the tool compound of choice for any preclinical study where antagonism of centrally located bradykinin B2 receptors is required. Autoradiographic evidence confirms it crosses the blood-brain barrier, especially after trauma, to mediate neuro- and vascular protective effects [1][2]. This makes it uniquely suitable for studies of neuroinflammation, cerebral edema, and secondary injury cascades in models of stroke or CNS trauma, where non-penetrant peptide antagonists like Icatibant are ineffective [3].
Comparative Pharmacology Studies of Non-Peptide vs. Peptide B2R Antagonists
Select Anatibant as a representative non-peptide B2R antagonist in studies designed to elucidate the differential pharmacology between peptide and non-peptide classes. As demonstrated in in vivo bronchoconstriction and mutagenesis studies, Anatibant's binding mode and functional profile diverge from those of peptide antagonists like Icatibant and MEN 11270 [1][2]. Its use can help define the structural determinants of non-peptide ligand recognition and downstream signaling bias [3].
[1] Ongali, B., Hellal, F., Rodi, D., Pruneau, D., & Regoli, D. (2006). Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier. Journal of Neurotrauma, 23(5), 696-707. View Source
[2] Anatibant. (2007). DrugBank. Accession Number DB06604. View Source
[3] Regoli, D., Rizzi, A., & Calo, G. (2001). Differences between peptide and nonpeptide B-2 bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 296(3), 784-789. View Source
[4] Pruneau, D., Luccarini, J. M., Fouchet, C., Defrêne, E., Franck, R. M., & Bélichard, P. (2002). LF 16-0687 Ms, a bradykinin B2 receptor antagonist, reduces brain edema and improves long-term neurological function recovery after closed head trauma in rats. Journal of Neurotrauma, 19(8), 963-974. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.